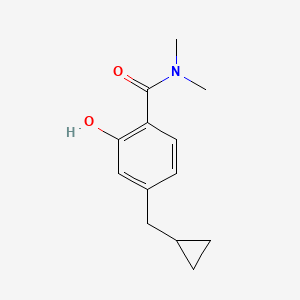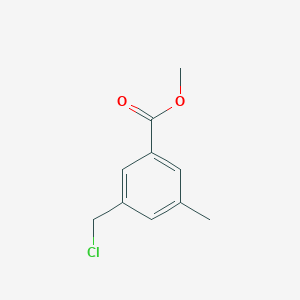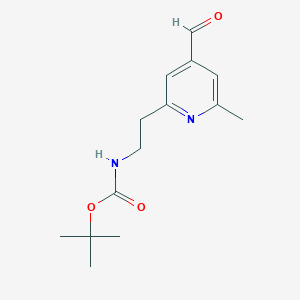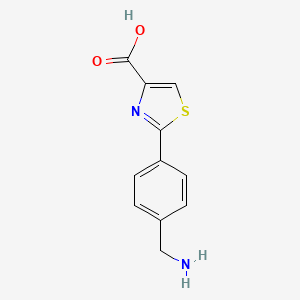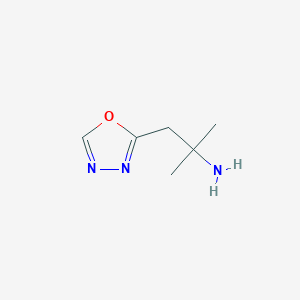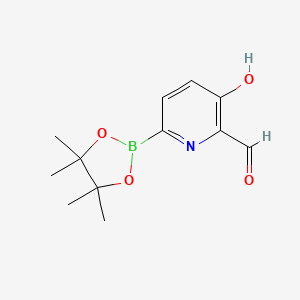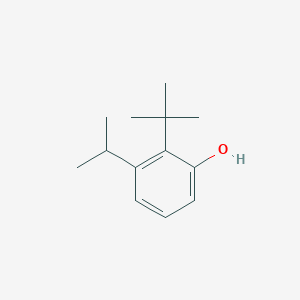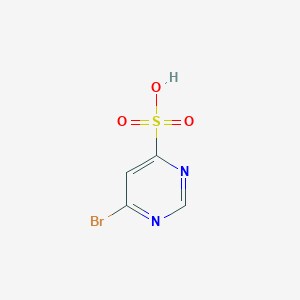
6-Bromopyrimidine-4-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrimidine-4-sulfonic acid is an organic compound with the molecular formula C4H3BrN2O3S and a molecular weight of 239.05 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a sulfonic acid group at the 4th position of the pyrimidine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrimidine-4-sulfonic acid typically involves the bromination of pyrimidine derivatives followed by sulfonation. One common method includes the electrophilic bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by sulfonation using sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyrimidine-4-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Amino, thio, or alkoxy pyrimidine derivatives.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
6-Bromopyrimidine-4-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and nucleic acid interactions.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromopyrimidine-4-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfonic acid groups. These functional groups allow it to interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or nucleic acid binding .
Comparison with Similar Compounds
- 5-Bromopyrimidine-4-sulfonic acid
- 6-Chloropyrimidine-4-sulfonic acid
- 6-Bromopyrimidine-2-sulfonic acid
Comparison: 6-Bromopyrimidine-4-sulfonic acid is unique due to the specific positioning of the bromine and sulfonic acid groups, which influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain synthetic routes and biological activities .
Properties
Molecular Formula |
C4H3BrN2O3S |
|---|---|
Molecular Weight |
239.05 g/mol |
IUPAC Name |
6-bromopyrimidine-4-sulfonic acid |
InChI |
InChI=1S/C4H3BrN2O3S/c5-3-1-4(7-2-6-3)11(8,9)10/h1-2H,(H,8,9,10) |
InChI Key |
DLGBUXJCOISFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Br)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


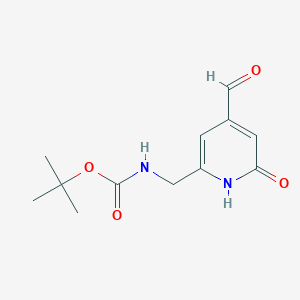
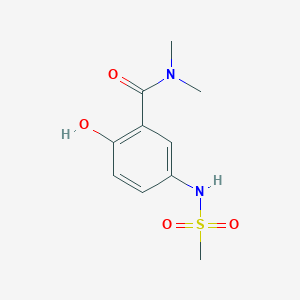

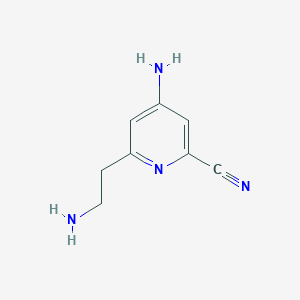

![1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14852090.png)
